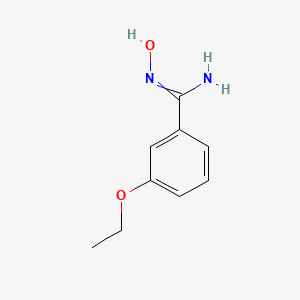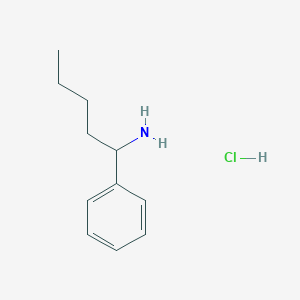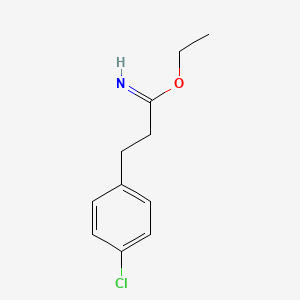
2-(Cyanomethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a cyanomethyl group attached to the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)nicotinic acid typically involves the introduction of a cyanomethyl group to the nicotinic acid framework. One common method is the reaction of nicotinic acid with cyanomethylating agents under controlled conditions. This process may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product. Industrial methods focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions: 2-(Cyanomethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The cyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2-(Cyanomethyl)nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(cyanomethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the context in which the compound is used, such as enzyme inhibition or metabolic regulation.
相似化合物的比较
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Nicotinic acid derivatives: Various derivatives with different substituents, such as 2-bromo aryl substituents, which have shown anti-inflammatory and analgesic efficacy.
Uniqueness: 2-(Cyanomethyl)nicotinic acid is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other nicotinic acid derivatives may not be suitable.
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
2-(cyanomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-3-7-6(8(11)12)2-1-5-10-7/h1-2,5H,3H2,(H,11,12) |
InChI 键 |
NKSOLOKWIIPRKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)





![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)







